2-Amino-3-isobutoxybenzoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFHMIOOHRQNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Isobutoxy-2-nitrobenzoic Acid
The foundational step involves introducing the nitro group at position 2 of 3-isobutoxybenzoic acid. This is achieved through directed nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C for 4–6 hours. The isobutoxy group’s ortho/para-directing nature favors nitration at position 2 (65% yield) over position 4 (22%). Carboxylic acid protection as a methyl ester prior to nitration improves regioselectivity (82% para isomer suppression).
Reaction Conditions:
-
Substrate: 3-Isobutoxybenzoic acid methyl ester
-
Nitrating agent: HNO₃ (1.2 eq), H₂SO₄ (3 eq)
-
Temperature: 0–5°C
-
Time: 4 h
Catalytic Reduction to 2-Amino-3-isobutoxybenzoic Acid
The nitro group is reduced to an amine using hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 25°C for 12 hours. Post-reduction, the methyl ester is hydrolyzed with 2 M NaOH at 80°C for 3 hours to regenerate the carboxylic acid.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10% Pd/C | 78% yield |
| Pressure | 50 psi H₂ | +12% vs. 30 psi |
| Hydrolysis time | 3 h | 95% conversion |
Halogenation-Amination Strategy
Bromination at Position 2
2-Bromo-3-isobutoxybenzoic acid is synthesized via electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 40°C for 6 hours. The isobutoxy group directs bromination to position 2 with 70% selectivity.
Side Reactions:
-
Dibromination at positions 2 and 6 (15%)
-
Oxidation of isobutoxy to ketone (5%)
Buchwald-Hartwig Amination
Palladium-catalyzed coupling replaces bromide with an amine. Using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and NH₃·H₂O (2 eq) in toluene at 110°C for 24 hours achieves 68% yield.
Catalyst Comparison:
| Catalyst System | Yield (%) | Byproducts |
|---|---|---|
| Pd(OAc)₂/XantPhos | 68 | <5% dehalogenation |
| CuI/L-Proline | 42 | 18% ester hydrolysis |
Direct Amination via Vicarious Nucleophilic Substitution
Reaction of 3-Isobutoxybenzoic Acid with Hydroxylamine
Heating 3-isobutoxybenzoic acid with hydroxylamine-O-sulfonic acid (2 eq) in DMF at 120°C for 8 hours introduces the amino group at position 2 via radical intermediates. This one-pot method avoids protection/deprotection steps but requires rigorous exclusion of oxygen.
Radical Trapping Studies:
-
TEMPO (2 eq) reduces yield to 12%, confirming radical pathway
-
Optimal solvent: DMF (58% yield) vs. THF (29%)
Comparative Analysis of Methods
Yield and Scalability
| Method | Typical Yield (%) | Scalability (kg) | Cost (USD/g) |
|---|---|---|---|
| Nitration-Reduction | 72 | 5+ | 12.50 |
| Halogenation-Amination | 65 | 1–3 | 18.20 |
| Direct Amination | 58 | 0.5–2 | 22.80 |
Functional Group Tolerance
-
Nitration-Reduction : Tolerates ester protection but sensitive to over-reduction of nitro groups
-
Buchwald-Hartwig : Requires anhydrous conditions; incompatible with free carboxylic acids
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Vicarious Substitution : Limited by radical quenching in polar solvents
Industrial-Scale Considerations
Solvent Recycling
Ethanol recovery via fractional distillation reduces costs by 34% in nitration-reduction workflows.
Byproduct Management
-
Nitration : Separate para-nitro isomer via pH-controlled crystallization (Δsolubility = 8.2 g/L at pH 2)
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Amination : Remove Pd residues (<1 ppm) using activated charcoal filtration
Emerging Techniques
Photocatalytic Amination
Adapting visible light-mediated methods from benzimidazole synthesis, 3-isobutoxybenzoic acid derivatives undergo amination at 450 nm irradiation (3 W LED) with NH₃, achieving 54% yield in preliminary trials.
Biocatalytic Routes
Engineered E. coli expressing nitroreductase NfsB reduces 3-isobutoxy-2-nitrobenzoic acid at 30°C, pH 7.4, with 81% yield in 8 hours (lab-scale).
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that 2-amino-3-isobutoxybenzoic acid exhibits notable antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The mechanism of action involves disruption of cell wall integrity in fungi and inhibition of bacterial cell wall synthesis.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation significantly.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.4 |
| HT-29 (Colon Cancer) | 0.5 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy Study :
A comprehensive study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various amides, including this compound. Results indicated significant inhibition of growth in several pathogenic bacteria and fungi, supporting its potential use as an antimicrobial agent. -
Pharmacological Evaluation :
Another study investigated the pharmacological properties of the compound in vivo, assessing its safety profile and therapeutic index. Results indicated minimal toxicity at therapeutic doses, making it a candidate for further clinical trials.
Potential Therapeutic Uses
The unique structure of this compound allows it to interact with specific biological targets, potentially modulating various biochemical pathways. Its applications could extend to:
- Drug Development : As a lead compound for designing new pharmaceuticals targeting infections or cancers.
- Biological Research : As a tool for studying enzyme interactions and cellular processes due to its ability to inhibit specific pathways.
Mechanism of Action
The mechanism of action of 2-Amino-3-isobutoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isobutoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Amino-3-isobutoxybenzoic acid with key analogs based on substituent effects, molecular properties, and applications inferred from the evidence:
Notes:
- pKa Estimation*: The isobutoxy group’s electron-donating nature via resonance may slightly increase pKa compared to 2-Amino-3-chlorobenzoic acid (electron-withdrawing Cl lowers pKa).
- Solubility Trends : Bulky isobutoxy groups reduce aqueous solubility but enhance compatibility with lipid membranes, a trait valuable in prodrug design.
Key Research Findings and Substituent Effects
a) Electronic Effects
- Chloro Substituent (2-Amino-3-chlorobenzoic acid): The electron-withdrawing Cl group increases acidity (lower pKa ~2.8–3.1) and stabilizes the carboxylate anion, enhancing metal-binding capacity .
- Isobutoxy Substituent : The electron-donating alkoxy group decreases acidity (higher pKa ~3.5–4.2) and may improve membrane permeability, making it suitable for bioactive molecule design .
b) Steric and Solubility Profiles
- 2-Amino-3-chlorobenzoic acid’s low aqueous solubility limits its use in biological systems, whereas alkoxy derivatives may offer better formulation flexibility .
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 2-Amino-3-isobutoxybenzoic acid, and how can structural elucidation be validated?
Answer:
- Techniques : Use NMR (¹H/¹³C) to confirm the aromatic proton environment and isobutoxy group integration. IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, amino N-H stretch). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Validation : Cross-reference data with structurally analogous compounds, such as 2-Amino-3-bromobenzoic acid (CAS 20776-51-6), which shares similar aromatic substitution patterns . For novel derivatives, combine X-ray crystallography (if crystalline) with computational simulations (e.g., DFT) to resolve ambiguities .
Basic: What synthetic routes are feasible for this compound, and what are key reaction parameters?
Answer:
- Routes :
- Nucleophilic substitution : Start with 2-Amino-3-bromobenzoic acid (CAS 20776-51-6) and substitute bromine with isobutoxy using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
- Direct functionalization : Introduce the amino and isobutoxy groups sequentially via Buchwald-Hartwig amination and alkylation.
- Critical Parameters :
- Temperature (80–120°C for substitution reactions).
- Catalyst selection (e.g., Pd catalysts for amination).
- Protect the carboxylic acid group during reactions to avoid side products.
Advanced: How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?
Answer:
- Controlled Experiments : Systematically test solubility in varied solvents (e.g., DMSO, ethanol, aqueous buffers) at multiple temperatures.
- Crystallinity Analysis : Use powder XRD to compare crystal forms. If discrepancies persist, assess purity via HPLC (≥95% purity threshold) and rule out polymorphic variations .
- Documentation : Report solvent history, drying methods, and ambient conditions to standardize data.
Advanced: What strategies minimize side reactions during isobutoxy group introduction?
Answer:
- Kinetic Control : Optimize reaction time to prevent over-alkylation. Monitor via TLC or in-situ IR.
- Protecting Groups : Temporarily protect the amino group (e.g., with Boc anhydride) to avoid competing reactions .
- Catalyst Screening : Test Pd or Cu catalysts for regioselectivity. For example, CuI/L-proline systems may enhance efficiency in aromatic substitutions.
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for decomposition via periodic FT-IR analysis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can computational modeling guide reactivity predictions for this compound?
Answer:
- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attacks. Compare with analogs like 2-Amino-3-formylbenzoic acid to infer reactivity .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity. Validate predictions with experimental IC₅₀ assays.
Basic: How should researchers analyze purity and identify impurities in synthesized batches?
Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times with standards.
- Elemental Analysis : Confirm C, H, N composition matches theoretical values (±0.4% tolerance).
- Impurity Profiling : Employ LC-MS to detect by-products (e.g., incomplete substitution intermediates) .
Advanced: What mechanistic insights are needed to explain unexpected reaction outcomes (e.g., low yield)?
Answer:
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation.
- Isotopic Labeling : Introduce ¹⁵N or deuterated reagents to trace reaction pathways.
- Side Reaction Analysis : Characterize by-products via GC-MS and propose competing mechanisms (e.g., hydrolysis under acidic conditions) .
Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| Temperature | 80–120°C | In-situ IR/TLC |
| Catalyst (Pd-based) | 2–5 mol% | ICP-OES post-reaction |
| Solvent | DMF or DMSO | Polarity index tracking |
| Reaction Time | 12–24 hrs | HPLC sampling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
